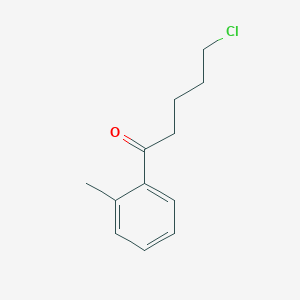

5-Chloro-1-(2-methylphenyl)-1-oxopentane

描述

The Strategic Role of Halogenated Ketones as Versatile Synthetic Intermediates

Halogenated ketones are cornerstone reactants in organic synthesis, prized for their high reactivity and versatility as building blocks for more complex molecules. wikipedia.orgmdpi.com Their utility stems from the presence of multiple reactive sites within a single molecule: a reactive carbon-halogen bond, acidic hydrogen atoms on the carbon atoms alpha to the carbonyl group, and the carbonyl group itself. researchgate.net This trifecta of functionality allows for a diverse range of chemical transformations.

Alpha-haloketones, in particular, are common intermediates in the synthesis of various N, S, and O-heterocycles, which are prevalent scaffolds in pharmaceuticals. mdpi.com The halogen atom serves as an excellent leaving group in nucleophilic substitution reactions, while the carbonyl group can direct reactions or be transformed into other functional groups. Common synthetic strategies involving halogenated ketones include alkylation of enolates, nucleophilic additions, and cyclocoupling reactions. researchgate.net

Recent research has also focused on developing more environmentally friendly or "greener" methods for ketone halogenation to mitigate the use of hazardous reagents. wikipedia.org Furthermore, innovative approaches such as deacylative halogenation have emerged, providing strategic pathways to convert stable and readily available methyl ketones into the corresponding, more labile alkyl halides, thereby expanding their synthetic utility. acs.orgorganic-chemistry.org

Significance of Aryl Ketone Architectures in Modern Organic Chemical Research

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are fundamental structural motifs in organic chemistry. fiveable.me They are not only ubiquitous in natural products and bioactive compounds but also serve as crucial intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.meresearchgate.netnih.gov The Friedel-Crafts acylation is a classic and widely used method for their synthesis, directly installing an acyl group onto an aromatic ring. fiveable.me

The unique electronic and steric properties arising from the combination of an aromatic ring and a carbonyl group dictate the reactivity of aryl ketones. fiveable.me The aryl group can be functionalized through electrophilic aromatic substitution, while the ketone moiety can undergo nucleophilic addition, reduction to alcohols or alkanes, or participate in enolate chemistry. fiveable.me This dual reactivity makes them exceptionally versatile building blocks.

In contemporary research, aryl ketones are increasingly employed in novel catalytic processes. They have been explored as organic photocatalysts and are instrumental in photoredox and organocatalysis strategies for constructing complex molecular frameworks. nih.govnih.gov For instance, the synergistic merger of these catalytic systems has enabled the direct functionalization of ketone backbones at positions that are traditionally difficult to activate. nih.gov Moreover, transition metal-catalyzed reactions involving the cleavage of the carbon-carbon bond between the aryl and carbonyl groups have been developed to transform aryl ketones into valuable long-chain aldehydes and ketones. nih.gov

Overview of Research Trajectories for 5-Chloro-1-(2-methylphenyl)-1-oxopentane within the Context of Aryl Chloroketone Chemistry

This compound is an aryl δ-chloroketone that embodies the characteristics of both the halogenated ketone and aryl ketone classes. While specific, in-depth research focused exclusively on this particular ortho-substituted isomer is not extensively documented in publicly available literature, its research trajectory can be inferred from its structure and the well-established chemistry of related compounds.

The compound's basic chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClO cymitquimica.com |

| Molecular Weight | 210.7 g/mol cymitquimica.comchemicalbook.com |

| General Class | Aryl δ-Chloroketone |

The synthesis of this compound would likely follow established methodologies for aryl ketones, such as the Friedel-Crafts acylation. This would involve the reaction of toluene (B28343) with 5-chlorovaleryl chloride, an important chemical intermediate used in the synthesis of various pharmaceuticals. researchgate.netgoogle.com The ortho- and para-isomers would be the expected products due to the directing effect of the methyl group on the aromatic ring.

The primary research interest in a molecule like this compound lies in its potential as a precursor for more complex molecular architectures. The presence of the chlorine atom at the δ-position (five atoms away from the carbonyl carbon) makes it an ideal substrate for intramolecular reactions. For example, an intramolecular Friedel-Crafts alkylation could lead to the formation of a six-membered ring, yielding a substituted tetralone derivative, a common core in many biologically active compounds.

Furthermore, the terminal chloroalkyl chain can be readily transformed. Nucleophilic substitution of the chloride could introduce a variety of functional groups, enabling the synthesis of a library of derivatives. Its structural analogue, 5-chloro-1-phenylpentan-1-one (B187955), is noted as a starting material for synthesizing compounds with potential medical applications. researchgate.net Similarly, the related compound 5-chloro-2-pentanone (B45304) is a known precursor to the antimalarial drug chloroquine. researchgate.net This highlights the value of the 5-chloropentanoyl moiety in medicinal chemistry.

The table below shows related aryl chloroketone isomers, indicating that this structural class is commercially available for research purposes.

| Compound Name | CAS Number | Molecular Formula |

| 5-Chloro-1-(3-methylphenyl)-1-oxopentane | 898785-23-4 chemicalbook.com | C₁₂H₁₅ClO chemicalbook.com |

| 5-Chloro-1-(4-methylphenyl)-1-oxopentane | 945-96-0 bldpharm.com | C₁₂H₁₅ClO chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-(2-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEWUFQNFKYVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642363 | |

| Record name | 5-Chloro-1-(2-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-11-0 | |

| Record name | 5-Chloro-1-(2-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 1 2 Methylphenyl 1 Oxopentane and Analogous Structures

Direct and Indirect Approaches to Chlorinated Ketone Formation

The introduction of a halogen atom into a ketone-containing molecule can be accomplished through various routes. The specific location of the halogen relative to the carbonyl group dictates the most appropriate synthetic strategy. While classical methods excel at α-halogenation, the synthesis of distally chlorinated ketones, such as the 5-chloro derivative in the target molecule, requires more advanced or indirect approaches.

Electrophilic Halogenation Protocols for Ketones and Their Derivatives

Electrophilic halogenation is a fundamental reaction for synthesizing α-halo ketones. The process typically occurs under acidic conditions, where the ketone undergoes acid-catalyzed tautomerization to form a nucleophilic enol intermediate. organic-chemistry.org This enol then reacts with an electrophilic halogen, such as chlorine (Cl₂) or bromine (Br₂), to yield the α-halogenated product. The rate-determining step is the formation of the enol, not the halogenation itself.

The mechanism involves the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon forms the enol. The π-electrons of the enol's carbon-carbon double bond then attack the electrophilic halogen, leading to the formation of a new carbon-halogen bond at the alpha position. This method is highly effective for introducing a halogen next to the carbonyl group but is not suitable for direct chlorination at remote positions like the γ- or δ-carbon, as required for 5-Chloro-1-(2-methylphenyl)-1-oxopentane.

Recent advancements in this area include the development of organocatalytic enantioselective α-chlorinations of aldehydes and ketones, using catalysts like L-proline amides with N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org While powerful for creating chiral α-chloro ketones, these protocols are still limited to the α-position.

Reductive Halogenation Strategies for α,β-Unsaturated Ketones

An indirect route to forming halogenated ketones involves the reductive halogenation of α,β-unsaturated ketones. This strategy allows for the installation of a halogen atom at what was the β-position of the unsaturated starting material. A notable method employs a combination of trichlorosilane (B8805176) as a reducing agent and an N-halosuccinimide (e.g., NCS for chlorination) as the electrophilic halogen source, catalyzed by triphenylphosphine (B44618) oxide. This allows for the selective synthesis of unsymmetrical α-haloketones from α,β-unsaturated precursors. chemicalbook.com

The transformation provides a reductive halogenation pathway that complements other methods. chemicalbook.com However, like electrophilic halogenation, this approach is primarily geared toward functionalizing the carbon framework in close proximity to the carbonyl group (the α- and β-positions) and does not offer a direct pathway to the 5-chloro substitution pattern of the target molecule.

Deconstructive Chlorination Pathways for Distally Chlorinated Ketones

Synthesizing ketones with chlorine atoms at remote (distal) positions, such as the γ-position (C5 in the pentanoyl chain), is a significant challenge. rsc.orgnih.gov Traditional methods are often ineffective for this purpose. A novel and effective strategy involves the deconstructive, or ring-opening, chlorination of cycloalkanols. rsc.org

One such method utilizes a silver-catalyzed ring-opening of 1-arylcycloalkanols to produce distally chlorinated aryl ketones. rsc.org For the synthesis of a structure analogous to this compound, one could envision starting with 1-(2-methylphenyl)cyclobutanol. This precursor, upon treatment with a silver salt (e.g., AgNO₃) as a catalyst, an oxidant like potassium persulfate (K₂S₂O₈), and a chlorine source such as N-chlorosuccinimide (NCS), undergoes a C-C bond cleavage. rsc.org This radical-mediated process opens the cyclobutanol (B46151) ring to form a γ-chlorinated ketone. rsc.org This deconstructive pathway offers a regiospecific route to the desired 5-chloro-1-aryl-1-oxopentane framework under mild conditions using inexpensive reagents. rsc.orgrsc.org This approach circumvents the limitations of other methods that require harsh conditions or are limited to electron-rich aryl ketones. rsc.org

Friedel-Crafts Acylation in the Context of Aryl Ketone Synthesis

The core of the this compound structure is an aryl ketone, most commonly synthesized via the Friedel-Crafts acylation. scispace.comresearchgate.net This reaction involves the electrophilic aromatic substitution of an arene, in this case, toluene (B28343), with an acylating agent. For the target molecule, the required acylating agent is 5-chloropentanoyl chloride. google.comchemicalbook.com The success of this synthesis hinges on the choice of catalyst and control over the regiochemical outcome of the substitution.

Catalytic Systems in Friedel-Crafts Acylations for Aromatic Ring Functionalization

The Friedel-Crafts acylation traditionally employs a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scispace.comscribd.com The catalyst's role is to activate the acyl halide by coordinating to the halogen, thereby generating a highly electrophilic acylium ion (RCO⁺). This electrophile is then attacked by the nucleophilic aromatic ring. youtube.com

While effective, these conventional catalysts suffer from drawbacks, including their hazardous nature, the large quantities required, and the generation of toxic waste, which presents environmental concerns. scispace.comresearchgate.net Consequently, significant research has focused on developing more sustainable, heterogeneous, and reusable catalytic systems.

Modern alternatives include solid acid catalysts such as zeolites (e.g., Beta zeolites) and heteropolyacids. scispace.comacs.orgresearchgate.net These materials can catalyze the acylation of toluene with acylating agents like anhydrides under halogen-free conditions. scispace.com Insoluble heteropolyacids, for instance, have demonstrated high activity and can be recovered and reused. scispace.com Zinc oxide (ZnO) has also been reported as a low-cost, eco-friendly catalyst for the acylation of various aromatic compounds under solvent-free conditions. researchgate.net These greener catalytic methods are crucial for industrial applications where environmental impact and catalyst recycling are paramount. researchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Type | Typical Acylating Agent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| AlCl₃, FeCl₃ | Homogeneous (Lewis Acid) | Acyl Halide | High reactivity, well-established | Stoichiometric amounts needed, hazardous, corrosive, waste disposal issues | scispace.comscribd.com |

| Zeolites (e.g., Beta) | Heterogeneous (Solid Acid) | Acid Anhydride (B1165640), Carboxylic Acid | Reusable, environmentally friendly, shape-selective | Can be prone to deactivation by product adsorption or coking | acs.orgresearchgate.net |

| Heteropolyacids (e.g., H₀.₅Cs₂.₅PW₁₂O₄₀) | Heterogeneous (Solid Acid) | Acid Anhydride | High activity, insoluble, reusable | May require pressurized conditions for optimal performance | scispace.com |

| Zinc Oxide (ZnO) | Heterogeneous (Metal Oxide) | Acyl Halide | Low cost, eco-friendly, reusable, solvent-free conditions | Activity may be lower than strong Lewis acids | researchgate.net |

Regioselectivity Considerations in Substituted Aromatic Acylations

When an aromatic ring is already substituted, as in the case of toluene (methylbenzene), the position of the incoming electrophile must be controlled. The methyl group is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho (2-position) and para (4-position) positions. libretexts.org

For the synthesis of 5-Chloro-1-(2-methyl phenyl)-1-oxopentane, the acylation must occur at the ortho position. However, in Friedel-Crafts acylation, the para product is often favored, sometimes almost exclusively. libretexts.org This preference is largely due to steric hindrance; the bulky acylium ion-catalyst complex has easier access to the less sterically crowded para position compared to the ortho position, which is adjacent to the methyl group. youtube.com Reaction temperature can also influence the isomeric ratio, but in acylation, the para-selectivity is typically dominant. libretexts.org Achieving high yields of the ortho isomer can therefore be a significant synthetic challenge and may require specialized catalysts or directing group strategies that are beyond the scope of a standard Friedel-Crafts reaction.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent on Benzene (B151609) Ring | Electronic Effect | Directing Influence | Example Product(s) from Acylation | Reference |

|---|---|---|---|---|

| -CH₃ (Methyl) | Activating (Electron-Donating) | Ortho, Para | 2-Acyltoluene, 4-Acyltoluene (Para usually major) | libretexts.org |

| -OCH₃ (Methoxy) | Strongly Activating (Electron-Donating) | Ortho, Para | 2-Acylanisole, 4-Acylanisole (Para usually major) | masterorganicchemistry.com |

| -Cl (Chloro) | Deactivating (Electron-Withdrawing) | Ortho, Para | 2-Acylchlorobenzene, 4-Acylchlorobenzene | researchgate.net |

| -NO₂ (Nitro) | Strongly Deactivating (Electron-Withdrawing) | Meta | Reaction generally fails under Friedel-Crafts conditions | youtube.com |

Sustainable and Green Chemistry Innovations in Haloketone Synthesis

The synthesis of α-haloketones, a critical class of chemical intermediates, has traditionally relied on methods that often involve harsh conditions and hazardous reagents like elemental halogens. nih.govacs.org These conventional approaches present challenges regarding safety and environmental impact, particularly on an industrial scale where the generation of toxic and corrosive substances and significant waste is problematic. chemistryviews.org In response, significant research efforts have focused on developing greener, more sustainable synthetic protocols. mdpi.com These innovations aim to improve efficiency and versatility while minimizing environmental footprint. This section explores key advancements in sustainable haloketone synthesis, focusing on photocatalysis, electrocatalysis, the use of benign reaction media, and catalyst recycling.

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis have emerged as powerful green alternatives for synthesizing α-haloketones, offering mild reaction conditions and avoiding the use of harsh chemical oxidants. nih.govacs.org

Photocatalytic methods utilize light energy to drive chemical reactions. A notable example involves the synthesis of α-haloketones from styrene (B11656) derivatives using a copper-modified graphitic carbon nitride (Cu-C₃N₄) photocatalyst. chemistryviews.org In this system, visible light from a 410 nm LED irradiates the catalyst, which activates molecular oxygen from the air to serve as the oxidant. chemistryviews.org Nickel chloride (NiCl₂) is used as an inorganic halogen source, which is less hazardous than elemental chlorine. nih.govchemistryviews.org The copper modification on the catalyst is crucial for selectively generating the appropriate oxygen-centered radicals (•OOH) needed for the reaction, while the relatively slow formation of chlorine radicals from nickel chloride enhances product selectivity. chemistryviews.org This method successfully converts styrene derivatives into α-haloketones, with high yields observed for substrates containing electron-withdrawing groups. chemistryviews.org

Table 1: Photocatalytic Synthesis of 2-chloroacetophenone (B165298) from Styrene

| Parameter | Condition/Reagent | Observation | Citation |

| Photocatalyst | Copper-modified graphitic carbon nitride (Cu-C₃N₄) | Enables selective generation of •OOH radicals. | chemistryviews.org |

| Halogen Source | Nickel chloride hexahydrate (NiCl₂·6H₂O) | Most efficient and selective inorganic chloride source tested. | chemistryviews.org |

| Oxidant | Oxygen (from air) | Avoids the need for strong, hazardous chemical oxidants. | nih.govchemistryviews.org |

| Light Source | 410 nm LED | Effective for the reaction; sunlight achieved full conversion but with lower selectivity. | chemistryviews.org |

| Solvent | Ethyl acetate (B1210297) and isopropanol (B130326) mixture | Provided the highest selectivity. Isopropanol is essential as a hydrogen source. | chemistryviews.org |

Electrocatalytic methods also provide a promising route. An electrochemical oxydihalogenation of alkynes has been developed to prepare α,α-dihaloketones. organic-chemistry.org This reaction proceeds at room temperature and utilizes common organic solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) as the halogen source, demonstrating an alternative to traditional halogenating agents. organic-chemistry.org These light- and electricity-driven methodologies represent a significant shift towards more sustainable chemical production by harnessing energy sources other than heat and employing more benign reagents. nih.govacs.org

Aqueous and Solvent-Free Reaction Environments

A central goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Significant progress has been made in synthesizing α-haloketones in aqueous media or under solvent-free conditions.

Reactions in water are highly desirable due to its non-toxic, non-flammable, and inexpensive nature. An efficient α,α-dichlorination of β-keto esters and 1,3-diketones has been achieved in an aqueous medium using an Oxone/aluminum trichloride (B1173362) mixture. organic-chemistry.org This method produces dichlorinated compounds in a single step with high yields and short reaction times. organic-chemistry.org Another approach for α-halogenation of alkynes uses N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in water with a surfactant (FI-750-M) to facilitate the reaction, which advantageously avoids halogenation of aromatic rings. organic-chemistry.org

Solvent-free reactions offer the ultimate green advantage by completely eliminating the solvent from the process, simplifying work-up, and reducing waste. mdpi.com A catalyst- and solvent-free one-pot synthesis of bis-heterocycles has been developed that proceeds through an α-haloketone intermediate. acs.org In this method, the reactants are combined neat and heated at 60 °C under ultrasound irradiation to achieve a high yield. acs.org Another innovative approach involves a continuous flow process for making α-halo ketones from N-protected amino acids. acs.org This system uses anhydrous diazomethane (B1218177) generated and consumed in situ, which then reacts with a hydrogen halide to form the final product without the need for bulk solvent in the conversion step. acs.org

Table 2: Examples of Green Synthesis Conditions for Haloketones

| Method | Substrate Type | Reagents | Reaction Environment | Key Advantage | Citation |

| Dichlorination | β-keto esters, 1,3-diketones | Oxone, AlCl₃ | Aqueous | High yields, short reaction times in water. | organic-chemistry.org |

| Oxyhalogenation | Alkynes | NBS, NCS, FI-750-M | Aqueous | Mild conditions, no aromatic ring halogenation. | organic-chemistry.org |

| Multi-component | Various aldehydes, amines, etc. | Isocyanide, etc. | Solvent-free, 60 °C, Ultrasound | Eliminates solvent and catalyst, simplifies process. | acs.org |

| Iodination | Aryl ketones | I₂, Graphene Oxide | Nitromethane | Graphene oxide catalysis offers an alternative to solvent-free routes. | mdpi.com |

These methodologies demonstrate viable and effective alternatives to traditional solvent-heavy processes, contributing to safer and more environmentally friendly chemical synthesis. mdpi.comorganic-chemistry.org

Recycling and Catalyst Sustainability

The reusability of catalysts is a cornerstone of sustainable chemistry, as it reduces costs, minimizes waste, and conserves valuable resources, especially when precious metals are involved. mit.edu The development of recyclable catalysts for haloketone synthesis is an active area of research.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are inherently easier to recover and recycle. The Cu-C₃N₄ photocatalyst used for α-haloketone synthesis is a prime example of a recyclable heterogeneous catalyst. acs.orgchemistryviews.org After the reaction, the solid catalyst can be separated from the liquid product mixture by simple filtration, dried, and reused in subsequent reaction cycles. nih.gov

Homogeneous catalysts, while often offering higher activity and selectivity, present greater challenges for separation from the reaction products. researchgate.net Innovative strategies are being developed to overcome this. One such strategy is the concept of a "self-separating" catalyst. bnl.gov This involves designing a catalyst that is soluble in the liquid substrate but precipitates out of the solution as the substrate is converted into the non-polar liquid product. bnl.gov This allows the solid catalyst to be easily separated by decantation at the end of the reaction. bnl.gov For instance, a tungsten catalyst has been developed for the solvent-free hydrosilylation of ketones that precipitates upon completion of the reaction and retains good activity over multiple cycles. bnl.gov

Another advanced technique for recycling homogeneous catalysts is organic solvent nanofiltration (OSN). mit.edu This method uses a membrane to separate the larger catalyst molecules from the smaller product molecules, allowing the catalyst to be retained and recycled. mit.edu This has been successfully applied in continuous flow systems for various reactions, significantly increasing the total turnover number (TON) of the catalyst and reducing metal contamination in the final product. mit.edu

Table 3: Catalyst Recycling Strategies in Sustainable Synthesis

| Catalyst Type | Reaction | Separation Method | Recyclability Notes | Citation |

| Heterogeneous (Cu-C₃N₄) | Photocatalytic α-haloketone synthesis | Filtration | Can be easily recovered and reused. | acs.orgchemistryviews.org |

| Homogeneous (Tungsten complex) | Solvent-free ketone hydrosilylation | Precipitation and Decantation | Catalyst precipitates as substrate is consumed; good activity for five cycles. | bnl.gov |

| Homogeneous (Ruthenium complex) | Metathesis | Organic Solvent Nanofiltration (OSN) | Continuous recycle system reduced Ru contamination by a factor of 100. | mit.edu |

| Homogeneous (Palladium complex) | Buchwald-Hartwig amination | Liquid-liquid separation followed by OSN | Increased catalyst TON from 125 to 550. | mit.edu |

These evolving strategies in catalyst design and process engineering are paving the way for more sustainable and economically viable production of fine chemicals like this compound and its analogs.

Investigative Studies on the Chemical Reactivity and Synthetic Transformations of 5 Chloro 1 2 Methylphenyl 1 Oxopentane

Transformations Involving the Carbonyl Functionality

The reactivity of the carbonyl group in 5-Chloro-1-(2-methylphenyl)-1-oxopentane is a central aspect of its chemistry, allowing for a range of synthetic modifications.

Nucleophilic Additions to Ketones

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the corresponding alcohol. The steric hindrance from the ortho-methyl group on the phenyl ring may influence the rate and accessibility of nucleophilic attack compared to its meta or para isomers.

Common nucleophilic addition reactions applicable to this ketone include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) would lead to the formation of tertiary alcohols. For example, the addition of methylmagnesium bromide would yield 6-chloro-2-(2-methylphenyl)hexan-2-ol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) are potent nucleophiles that would add to the carbonyl group to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid would result in the formation of a cyanohydrin, 5-chloro-1-cyano-1-(2-methylphenyl)pentan-1-ol. This reaction introduces a new carbon atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Carbonyl Group Derivatizations and Reductions

The carbonyl group can be converted into various derivatives or reduced to an alcohol or a methylene (B1212753) group. These transformations are fundamental in organic synthesis for functional group interconversion.

Derivatization Reactions:

| Reagent | Product Type | Example Product Name |

| Hydroxylamine (NH₂OH) | Oxime | 5-Chloro-1-(2-methylphenyl)-1-pentanone oxime |

| Hydrazine (N₂H₄) | Hydrazone | 5-Chloro-1-(2-methylphenyl)-1-pentanone hydrazone |

| Semicarbazide (H₂N-NH-CO-NH₂) | Semicarbazone | 5-Chloro-1-(2-methylphenyl)-1-pentanone semicarbazone |

Reduction Reactions:

The carbonyl group of this compound can be selectively reduced to a secondary alcohol or completely reduced to a methylene group, depending on the reagents and reaction conditions employed.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 5-Chloro-1-(2-methylphenyl)pentan-1-ol |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 1-Chloro-5-(2-methylphenyl)pentane |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium hydroxide (B78521) (KOH) | 1-Chloro-5-(2-methylphenyl)pentane |

Oxidative Rearrangements (e.g., Baeyer-Villiger)

The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters. organic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgnih.gov The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The general order of migratory ability is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are the 2-methylphenyl group and the 4-chlorobutyl group (a primary alkyl group). The aryl group (2-methylphenyl) has a higher migratory aptitude than the primary alkyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield predominantly 4-chlorobutyl 2-methylbenzoate.

Reactions at the Chlorinated Alkyl Chain (including the δ-position)

The presence of a chlorine atom at the δ-position of the alkyl chain provides a reactive site for nucleophilic substitution and enables intramolecular cyclization reactions.

Nucleophilic Substitution Reactions of the C-Cl Bond

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process.

Table of Potential Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product Name |

| Hydroxide | Sodium hydroxide (NaOH) | 5-Hydroxy-1-(2-methylphenyl)-1-oxopentane |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-1-(2-methylphenyl)-1-oxopentane |

| Cyanide | Potassium cyanide (KCN) | 6-Oxo-6-(2-methylphenyl)hexanenitrile |

| Azide (B81097) | Sodium azide (NaN₃) | 5-Azido-1-(2-methylphenyl)-1-oxopentane |

| Iodide | Sodium iodide (NaI) in acetone (B3395972) (Finkelstein reaction) | 5-Iodo-1-(2-methylphenyl)-1-oxopentane |

| Ammonia | Ammonia (NH₃) | 5-Amino-1-(2-methylphenyl)-1-oxopentane |

Intramolecular Cyclization Reactions and Heterocycle Synthesis (where applicable to δ-chloroketones)

The presence of both a carbonyl group and a leaving group (chlorine) in a 1,5-relationship allows for intramolecular cyclization reactions, which are powerful methods for the synthesis of five- and six-membered rings. In the case of δ-chloroketones like this compound, intramolecular reactions can lead to the formation of cyclic ketones or heterocyclic compounds.

One important transformation is the intramolecular alkylation of an enolate. Treatment of this compound with a base can generate an enolate, which can then undergo an intramolecular Sₙ2 reaction to displace the chloride and form a six-membered ring.

Formation of a Cyclohexanone Derivative: Upon treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide), the enolate of the ketone can be formed. The subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom would lead to the formation of 2-(2-methylbenzoyl)cyclopentanone .

Furthermore, if the carbonyl group is first transformed, subsequent intramolecular reactions can lead to various heterocyclic structures. For instance, if the ketone is reduced to an alcohol, the resulting 5-chloro-1-(2-methylphenyl)pentan-1-ol can undergo intramolecular etherification under basic conditions to form 2-methyl-2-(tetrahydrofuran-2-yl)benzaldehyde .

Remote C(sp³)-H Functionalization Processes

The selective functionalization of typically inert C(sp³)-H bonds at positions remote from a directing functional group represents a significant challenge in synthetic organic chemistry. In the context of this compound, the aliphatic chain offers multiple sites for such transformations. Research into the remote C(sp³)-H functionalization of aliphatic ketones has established methodologies that could potentially be applied to this specific substrate.

One prominent strategy involves the use of transition metal catalysis, where a metal center is directed to a specific C-H bond, often several carbons away from the coordinating functional group. For aliphatic ketones, palladium and copper-based catalytic systems have shown promise in activating γ-C(sp³)-H bonds. nih.govresearchgate.net These reactions often proceed through the in situ formation of an enamine or a related directing group, which then positions the catalyst for the C-H activation step. For instance, the use of amino acid ligands can facilitate the formation of a transient directing group, enabling a palladium catalyst to effect arylation at the γ-position. nih.gov

Another approach to remote C(sp³)-H functionalization is through a dehydrogenation-functionalization cascade. A bimetallic copper-palladium catalyst system has been reported to facilitate the successive dehydrogenation of aliphatic ketones, creating unsaturation that can then be intercepted by a coupling partner. rsc.org This method allows for functionalization at various remote positions, including γ and δ to the carbonyl group. rsc.org Given the structure of this compound, with its accessible γ and δ protons, these methodologies present viable, albeit unproven, pathways for its derivatization.

The following table summarizes potential remote C(sp³)-H functionalization reactions applicable to aliphatic ketones, which could be extrapolated for this compound.

| Catalyst System | Directing Group Strategy | Target Position | Coupling Partner | Potential Product |

| Pd(II)/Amino Acid | Transient Directing Group | γ-C(sp³)-H | Aryl Halides | γ-Aryl-1-(2-methylphenyl)-5-chloropentan-1-one |

| Cu/Pd Bimetallic | Dehydrogenation | γ, δ-C(sp³)-H | Aryl/Alkenyl Carboxylic Acids | γ,δ-Unsaturated/Functionalized Ketones |

| Photoredox Catalysis | Radical Translocation | δ-C(sp³)-H | Alkenes | δ-Alkylated Ketones |

Aromatic Ring Functionalization and Cross-Coupling Reactions

The presence of a tolyl group in this compound offers opportunities for functionalization of the aromatic ring. Additionally, the terminal chloride on the pentanoyl chain can participate in various cross-coupling reactions.

Palladium-Catalyzed α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a powerful and well-established method for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov For this compound, the α-position to the carbonyl group is a primary site for such functionalization.

The general mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the ketone enolate, and concluding with reductive elimination to afford the α-arylated ketone and regenerate the Pd(0) catalyst. nih.gov The choice of base, ligand, and reaction conditions is crucial for achieving high yields and selectivity. A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation, with bulky, electron-rich ligands often providing the best results. researchgate.net

While direct experimental data for the α-arylation of this compound is not available in the reviewed literature, extensive research on the α-arylation of other acyclic ketones provides a strong basis for predicting its reactivity. The reaction would likely proceed by generating the enolate of this compound using a strong base, followed by its coupling with an aryl halide in the presence of a palladium catalyst.

The following interactive data table summarizes typical conditions used for the palladium-catalyzed α-arylation of ketones with aryl bromides, which could be adapted for this compound.

| Entry | Ketone | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Acetophenone | 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 95 |

| 2 | Propiophenone | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 88 |

| 3 | Butyrophenone | 1-Bromo-3-chlorobenzene | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 92 |

Other Metal-Catalyzed Coupling Reactions with Aryl Halides

Beyond palladium, other transition metals such as nickel, rhodium, and iron have been employed to catalyze cross-coupling reactions involving aryl halides. researchgate.netrsc.orgrsc.org These alternative catalytic systems can sometimes offer complementary reactivity, improved cost-effectiveness, or tolerance to different functional groups.

For this compound, the aryl halide component is part of the ketone itself (the tolyl group), while the alkyl chloride provides a handle for other types of cross-coupling reactions. However, focusing on the functionalization of the aromatic ring, a hypothetical scenario would involve the introduction of a halide onto the tolyl ring, which could then participate in various cross-coupling reactions.

More directly, the existing tolyl group can be a substrate for C-H activation and subsequent functionalization. Rhodium catalysis, for example, is known to facilitate the ortho-alkylation of aryl ketones through directed C-H activation. nih.gov

Considering the terminal chloride of the pentanoyl chain, it can act as an electrophile in various cross-coupling reactions. For instance, a nickel-catalyzed Kumada coupling with a Grignard reagent could be employed to form a new carbon-carbon bond at the terminal position of the alkyl chain. Similarly, Suzuki or Stille couplings could be envisioned, although the reactivity of the alkyl chloride might require specific catalytic systems developed for such substrates.

The table below outlines various metal-catalyzed cross-coupling reactions that could potentially be applied to derivatives of this compound or the compound itself.

| Reaction Type | Metal Catalyst | Coupling Partners | Potential Application |

| Kumada Coupling | Nickel | Alkyl-Cl + Aryl-MgBr | Functionalization of the pentanoyl chain |

| Suzuki Coupling | Palladium | Aryl-Br + Alkyl-B(OR)₂ | Functionalization of a halogenated tolyl ring |

| Heck Reaction | Palladium | Aryl-Br + Alkene | Functionalization of a halogenated tolyl ring |

| Buchwald-Hartwig Amination | Palladium | Aryl-Br + Amine | Introduction of a nitrogen substituent on a halogenated tolyl ring |

| C-H Arylation | Rhodium | Aryl Ketone C-H + Aryl Halide | Direct functionalization of the tolyl ring |

Mechanistic Elucidation and Kinetic Analysis in Aryl Chloroketone Transformations

Identification of Key Intermediates and Transition States

The transformation of aryl chloroketones can proceed through various intermediates and transition states, the nature of which is highly dependent on the specific reaction conditions and reagents employed.

In reactions involving intramolecular cyclization, cyclic intermediates can be pivotal. For instance, in related haloetherification reactions, the formation of a five-membered oxonium ring intermediate has been identified through both experimental evidence and Density Functional Theory (DFT) calculations. nih.gov This occurs via an initial activation of a proximal functional group by a halonium ion, followed by intramolecular attack. A subsequent ring-opening step, induced by a nucleophile like a chloride anion, yields the final product. The transition state for this ring-opening is critical in determining the regioselectivity of the final product. nih.gov For a compound like 5-Chloro-1-(2-methylphenyl)-1-oxopentane, analogous intramolecular processes could lead to cyclic intermediates if a suitable internal nucleophile is present or generated in situ.

In nucleophilic substitution or addition reactions at the carbonyl group, tetrahedral intermediates are commonly proposed. For example, the reaction of similar thiocarbonyl compounds with nucleophiles has been shown to proceed through a zwitterionic tetrahedral intermediate (T±). researchgate.net The formation or breakdown of this intermediate is often the rate-determining step of the reaction. The stability and reactivity of such intermediates are influenced by the electronic nature of the substituents on the aryl ring.

The table below summarizes potential intermediates and the methods used for their identification in reactions analogous to those involving aryl chloroketones.

| Intermediate Type | Precursor Class | Method of Identification | Key Findings |

| Five-membered Oxonium Ring | Methyl Homopropargyl Ether | DFT Calculations, Plausible Mechanism Proposal | Kinetically favored pathway involves nucleophilic attack on the methylene (B1212753) group of the oxonium ring. nih.gov |

| Zwitterionic Tetrahedral (T±) | Aryl Chlorothionoformates | Kinetic Studies (Brønsted plots), Computational Analysis | Mechanism is stepwise; the rate-determining step can be either the formation or breakdown of the intermediate. researchgate.net |

| Carbon Radical | Aryl Halides / Ketones | Mechanistic Exploration | Initiated by single-electron transfer, leading to radical chain propagation cycles. rsc.orglibretexts.org |

| Arylnickel Intermediate | Aryl Halides / α-Chloroketones | Electrochemical Analysis | Formed by oxidative addition of an aryl halide to an electrochemically generated Ni(0) complex. erowid.org |

Radical Pathways and Single-Electron Transfer Mechanisms

Beyond two-electron (heterolytic) pathways, radical mechanisms initiated by single-electron transfer (SET) represent a significant class of transformations for aryl ketones and alkyl halides. libretexts.org An SET event can initiate a radical chain reaction, providing an alternative pathway for bond formation. rsc.org

For example, in cross-coupling reactions, an SET from a reductant (like an alkali metal or an electrochemically generated species) to the aryl ketone or the chloroketone can generate a radical anion. rsc.orglibretexts.org Specifically, the reaction of an aryl Grignard reagent with an aryl halide has been shown to be initiated by an SET, leading to a propagation cycle composed entirely of ion radical intermediates. rsc.org Similarly, the arylation of ketone enolates can occur via an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, which involves a radical chain process. erowid.org

The generation of a radical from this compound could occur via two primary routes:

Reduction of the Carbonyl Group: SET to the benzophenone (B1666685) system is a well-known process for generating a ketyl radical anion, which is a deep blue colored species. libretexts.org This pathway could be relevant in reductive coupling reactions.

Reductive Cleavage of the Carbon-Chlorine Bond: The alkyl chloride moiety can accept an electron to form a radical anion, which then rapidly fragments to produce an alkyl radical and a chloride ion. This alkyl radical can then participate in subsequent coupling or cyclization reactions.

These radical pathways are often favored in photochemical reactions or in the presence of potent single-electron donors. rsc.orgnih.gov The table below outlines key aspects of these radical mechanisms.

| Mechanism Type | Initiating Step | Key Species | Typical Conditions |

| Single-Electron Transfer (SET) | Electron transfer from a metal or electrode to substrate. libretexts.org | Radical anions, radical cations. rsc.org | Dissolving metal reductions (Na, Li), electrochemistry. erowid.orglibretexts.org |

| SRN1 | SET to an aryl halide, followed by fragmentation. | Aryl radicals, enolate radical anions. | Photostimulation, electrochemical initiation. erowid.org |

| Photochemical Radical Generation | Light-induced homolytic cleavage or SET. rsc.org | Excited states, radicals. nih.gov | UV/Visible light irradiation, often with a photosensitizer. rsc.org |

Catalytic Cycle Analysis in Metal-Mediated Processes

Transition metals, particularly palladium and nickel, are extensively used to catalyze cross-coupling reactions involving aryl and alkyl halides. nih.govrsc.org A key example relevant to this compound is the nickel-catalyzed arylation of the α-carbon, which proceeds through a well-defined catalytic cycle. erowid.org

A plausible catalytic cycle for the cross-coupling of an α-chloroketone with an aryl halide (Ar-X) using a nickel catalyst is detailed below. This process often utilizes a sacrificial anode (e.g., Zinc or Aluminum) in an electrochemical setup to regenerate the active catalytic species. erowid.org

Steps in the Nickel-Catalyzed Cross-Coupling Cycle:

Formation of Active Ni(0) Catalyst: The cycle begins with the reduction of a Ni(II) precatalyst (e.g., Ni(bpy)Cl₂) at the cathode to form a highly reactive Ni(0) complex.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Ni(0) center to form an arylnickel(II) intermediate (Ar-Ni(II)-X). This step is often rate-limiting. erowid.org

Enolate Formation: Concurrently, the α-chloroketone is deprotonated by a base present in the medium to form a nickel enolate, or it reacts with the arylnickel complex.

Reductive Elimination: The arylnickel(II) intermediate reacts with the enolate of the chloroketone. Reductive elimination from this complex forms the new carbon-carbon bond, yielding the α-arylated ketone product.

Catalyst Regeneration: The Ni(II) species formed after reductive elimination is then reduced back to Ni(0) at the cathode, completing the catalytic cycle.

The efficiency and selectivity of this cycle are highly dependent on the ligands coordinated to the nickel center, the reaction temperature, and the nature of both the aryl halide and the chloroketone. erowid.org

| Catalytic Cycle Step | Description | Metal Oxidation State Change |

| Activation | Reduction of Ni(II) precatalyst. | Ni(II) → Ni(0) |

| Oxidative Addition | Aryl halide adds to the metal center. | Ni(0) → Ni(II) |

| Transmetalation/Coordination | The ketone enolate coordinates to the Ni(II) complex. | No Change |

| Reductive Elimination | Formation of the C-C bond and the final product. | Ni(II) → Ni(0) |

Kinetic and Stereochemical Investigations

Kinetic studies are crucial for elucidating reaction mechanisms, identifying rate-determining steps, and quantifying the influence of substituents and reaction parameters. For reactions involving aryl chloroketones, kinetic analysis can differentiate between concerted and stepwise mechanisms. researchgate.net

A common method involves monitoring the reaction rate under pseudo-first-order conditions (i.e., with a large excess of one reagent). Plotting the observed rate constant (k_obs) against the concentration of the excess reagent can reveal the order of the reaction with respect to that component. researchgate.net For example, a linear plot of k_obs versus nucleophile concentration suggests a second-order process, consistent with a bimolecular rate-determining step. researchgate.net

Further mechanistic insight is gained from Brønsted-type plots (log k vs. pKa), which correlate the reaction rate with the basicity or acidity of a series of related reagents. The slope of this plot (the Brønsted coefficient, β) provides information about the degree of bond formation or charge development in the transition state of the rate-determining step. researchgate.net

Stereochemical investigations are pertinent when a new stereocenter is formed during the reaction. For transformations of this compound, this could occur, for example, in an asymmetric reduction of the ketone or an asymmetric α-arylation. The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product provides critical information about the transition state geometry and the effectiveness of the chiral catalyst or reagent. While specific stereochemical studies on this exact molecule are not prominent, the principles of asymmetric synthesis are directly applicable.

| Investigation Type | Methodology | Information Gained |

| Kinetic Analysis | Spectrophotometric monitoring of reactant/product concentration over time under pseudo-first-order conditions. | Reaction order, rate constants (k_obs, k_N), identification of the rate-determining step. researchgate.net |

| Brønsted Analysis | Plotting log(rate constant) against the pKa of a series of related nucleophiles or catalysts. | Nature of the transition state (e.g., degree of bond formation, charge development). researchgate.net |

| Stereochemical Analysis | Chiral chromatography (HPLC, GC) to determine enantiomeric or diastereomeric excess. | Enantioselectivity/diastereoselectivity of the reaction, insight into the chiral induction mechanism. |

| Life Cycle Assessment | Analysis of environmental burdens across all stages of metal production (mining, purification, refining). plos.org | Informs on the sustainability of metal-mediated catalytic processes. plos.org |

Advanced Analytical and Spectroscopic Characterization Methodologies for Aryl Substituted Chloroketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 5-Chloro-1-(2-methylphenyl)-1-oxopentane, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, are utilized to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the 2-methylphenyl group and the aliphatic protons of the chloropentane chain.

The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The presence of the methyl group and the carbonyl substituent breaks the symmetry of the ring, leading to distinct chemical shifts for each aromatic proton. The aliphatic portion of the spectrum would show signals for the methyl group attached to the ring and the three methylene (B1212753) groups of the pentanoyl chain. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl group and the terminal chlorine atom. For instance, the methylene group adjacent to the carbonyl (C2-H₂) would be shifted downfield compared to the other methylene groups. Similarly, the methylene group attached to the chlorine atom (C5-H₂) would also experience a downfield shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.80 | Multiplet | - |

| C2-H₂ | 2.90 - 3.10 | Triplet | ~7-8 |

| C5-H₂ | 3.50 - 3.70 | Triplet | ~6-7 |

| C3-H₂ | 1.80 - 2.00 | Multiplet | - |

| C4-H₂ | 1.90 - 2.10 | Multiplet | - |

| Ar-CH₃ | 2.40 - 2.50 | Singlet | - |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal is expected to be that of the carbonyl carbon (C=O) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons would appear in the typical range for substituted benzenes. The aliphatic carbons would be found at higher field (lower ppm values). The carbon attached to the chlorine atom (C5) would be shifted downfield relative to a standard alkane carbon due to the electronegativity of chlorine. The methyl carbon of the tolyl group would appear at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 198 - 202 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| C5 (CH₂Cl) | 44 - 48 |

| C2 (CH₂) | 35 - 40 |

| C4 (CH₂) | 28 - 33 |

| C3 (CH₂) | 22 - 27 |

| Ar-CH₃ | 20 - 25 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds such as 5-chloro-1-phenylpentan-1-one (B187955) and 1-(o-tolyl)ethan-1-one. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms. sdsu.edu

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. researchgate.net For this compound, cross-peaks would be observed between the protons of adjacent methylene groups in the pentanoyl chain (e.g., between C2-H₂ and C3-H₂, C3-H₂ and C4-H₂, and C4-H₂ and C5-H₂). This allows for the sequential assignment of the aliphatic chain protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom to which it is attached. This technique is instrumental in assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). youtube.comyoutube.com This is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in an HSQC spectrum) and for connecting different fragments of the molecule. For instance, correlations would be expected from the C2-H₂ protons to the carbonyl carbon (C=O) and the aromatic carbons. Correlations from the aromatic protons to the carbonyl carbon and the methyl carbon would further confirm the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented.

For this compound, GC-MS analysis would provide a retention time characteristic of the compound under the specific GC conditions. The mass spectrum obtained would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Expected fragments would include the tolylcarbonyl cation and various fragments arising from the cleavage of the chloropentanoyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When coupled with a high-resolution mass analyzer (HR-MS), it allows for the very precise determination of the mass of the molecular ion.

For this compound, ESI-MS would likely produce a protonated molecule, [M+H]⁺. HR-MS would measure the mass of this ion with high accuracy (typically to four or five decimal places). This high-resolution measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula. This is a powerful tool for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis (e.g., α-cleavage, McLafferty rearrangement for ketones)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is unique to a compound's structure and is instrumental in its identification. For aromatic ketones like this compound, several key fragmentation mechanisms are anticipated.

α-Cleavage: This is a very common fragmentation pathway for ketones. It involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage events are possible:

Cleavage between the carbonyl carbon and the aromatic ring, which would result in the loss of the 2-methylphenyl group and the formation of a chloropentanoyl cation.

Cleavage between the carbonyl carbon and the alkyl chain. This is typically the more favorable pathway for aromatic ketones, leading to the formation of a stable acylium ion. mun.ca In this case, the cleavage would generate a 2-methylbenzoyl cation (m/z 119) and a 4-chlorobutyl radical. The 2-methylbenzoyl cation is a prominent peak, often the base peak, in the mass spectra of such compounds. mun.ca Further fragmentation of the aromatic portion can lead to the loss of carbon monoxide (CO), yielding a tolyl cation (m/z 91).

McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom on the alkyl chain. youtube.com The process involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons. researchgate.net For this compound, the alkyl chain is long enough to facilitate this rearrangement. The molecular ion would rearrange to eliminate a neutral molecule of 1-chloro-propene, resulting in a charged enol fragment.

Other Fragmentations: The presence of a chlorine atom introduces additional fragmentation possibilities, including the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) from the molecular ion or subsequent fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be evident for any chlorine-containing fragments, providing a clear diagnostic marker.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Resulting Fragment Ion | Predicted m/z | Notes |

| Molecular Ion | [C₁₂H₁₅ClO]⁺• | 210/212 | Isotopic peak for ³⁵Cl/³⁷Cl |

| α-Cleavage | [CH₃C₆H₄CO]⁺ | 119 | Likely base peak |

| α-Cleavage & Loss of CO | [CH₃C₆H₄]⁺ | 91 | Toluene (B28343) cation |

| McLafferty Rearrangement | [C₈H₉O]⁺• | 121 | Loss of neutral chloropropene |

| Loss of Alkyl Chain | [C₆H₄CH₃]⁺ | 91 | Cleavage at the aryl-carbonyl bond |

| Loss of Chlorine | [C₁₂H₁₅O]⁺ | 175 | Loss of Cl radical |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a fingerprint unique to the compound. For this compound, several key absorption bands are expected. The most prominent feature will be the strong carbonyl (C=O) stretching absorption, which for aryl alkyl ketones typically appears in the range of 1685-1705 cm⁻¹. uobabylon.edu.iq The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while aliphatic C-H stretching from the methyl and pentyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org The C-Cl stretching vibration is found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. umich.edu The exact position depends on the conformation of the alkyl chain. umich.edu Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they often provide similar information about vibrational frequencies. The C=O stretch is also observable in Raman spectra, though typically weaker than in IR. However, the aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it particularly useful for characterizing the substituted benzene ring. The symmetric C-Cl stretch may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | Strong |

| Carbonyl (C=O) | Stretch | 1685 - 1705 | Strong | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong | Strong |

| Alkyl C-H | Bend | 1375 - 1465 | Medium | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The chromophore in this compound is the 2-methylbenzoyl system.

Aromatic ketones typically exhibit two main absorption bands. The first is a strong band, usually below 250 nm, corresponding to a π → π* transition associated with the conjugated system of the benzene ring and the carbonyl group. For acetophenone, this band is around 240-250 nm. studyraid.comresearchgate.net The presence of an ortho-methyl group can cause a slight shift in the wavelength and intensity of this band due to steric and electronic effects. mun.ca The second, much weaker band, appears at longer wavelengths (typically 300-330 nm) and is attributed to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. science-softcon.de The solvent used for analysis can influence the position of these bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. excillum.com The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. numberanalytics.com By analyzing the diffraction pattern, one can calculate an electron density map of the molecule and from that, determine precise bond lengths, bond angles, and torsional angles. youtube.com

For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its constitution and conformation in the solid state. Key structural features that would be elucidated include:

The planarity of the 2-methylphenyl group.

The orientation of the carbonyl group relative to the aromatic ring. Steric hindrance from the ortho-methyl group may cause the carbonyl group to be twisted out of the plane of the ring.

The conformation of the flexible 5-chloropentyl chain.

Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···Cl hydrogen bonds, and π-π stacking interactions between aromatic rings, which dictate the crystal packing. creativebiomart.net

The process involves growing a suitable single crystal, collecting diffraction data, solving the phase problem to generate an electron density map, and refining the atomic model. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. alwsci.com For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted, with detection commonly performed using a UV detector set to a wavelength where the aromatic chromophore absorbs, such as 254 nm. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment. researchgate.net

Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds. phenomenex.com this compound is sufficiently volatile to be analyzed by GC. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. ursinus.edu A non-polar or medium-polarity column would likely be used. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry.

Future Prospects and Research Directions in the Chemistry of Aryl δ Chloroketones

Expanding the Synthetic Utility of 5-Chloro-1-(2-methylphenyl)-1-oxopentane

The primary synthetic route to this compound and related aryl δ-chloroketones is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.orgsemanticscholar.org In the case of this compound, this would typically involve the reaction of o-xylene (B151617) with 5-chlorovaleroyl chloride.

A key area of future research lies in expanding the synthetic transformations of this scaffold beyond simple intramolecular cyclization to form tetralone derivatives. organic-chemistry.orgwikipedia.org While the formation of these bicyclic ketones is a valuable transformation, the δ-chloro-ketone motif allows for a much broader range of reactions. For instance, the chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. This could include the introduction of azides for the synthesis of nitrogen-containing heterocycles, or the use of soft nucleophiles like thiolates to introduce sulfur-containing moieties.

Furthermore, the ketone functionality can be manipulated through various reactions such as reductions, reductive aminations, and additions of organometallic reagents. The interplay between the reactivity of the ketone and the chloroalkane chain offers opportunities for the development of novel tandem or cascade reactions, leading to the rapid construction of complex molecular frameworks from a simple starting material.

A summary of potential synthetic transformations is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Products |

| Friedel-Crafts Acylation | o-xylene, 5-chlorovaleroyl chloride, AlCl₃ | This compound |

| Intramolecular Cyclization | Lewis or Brønsted acid | Tetralone derivatives |

| Nucleophilic Substitution | NaN₃, NaSR, etc. | Functionalized pentanones |

| Ketone Reduction | NaBH₄, LiAlH₄ | 5-Chloro-1-(2-methylphenyl)-1-pentanol |

| Grignard Addition | R-MgBr | Tertiary alcohols |

Development of Asymmetric Catalytic Methodologies for Chiral Synthesis

The prochiral nature of the ketone in this compound makes it an ideal substrate for asymmetric synthesis, leading to the formation of chiral alcohols which are valuable building blocks in the pharmaceutical and agrochemical industries. beilstein-journals.orgresearchgate.net The enantioselective reduction of prochiral ketones is a well-studied area, with methods ranging from stoichiometric chiral reducing agents to catalytic approaches. organic-chemistry.org

Future research will likely focus on the development of highly efficient and enantioselective catalytic systems for the reduction of aryl δ-chloroketones. This includes the use of transition metal catalysts with chiral ligands for asymmetric hydrogenation or transfer hydrogenation. organic-chemistry.org Organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue, with catalysts such as chiral oxazaborolidines and phosphoric acids showing great potential for the asymmetric reduction of ketones. beilstein-journals.orgnih.gov

The development of methodologies that can selectively reduce the ketone in the presence of the chloroalkane functionality without unwanted side reactions will be a key challenge. The ability to control the stereochemistry at the newly formed alcohol center will provide access to a diverse range of enantioenriched compounds for further synthetic elaboration.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. semanticscholar.orgnih.govresearchgate.netwikipedia.orgvapourtec.comresearchgate.netresearchgate.netacs.orgnih.gov These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. In the context of this compound, AI algorithms could be trained on existing reaction data for similar aryl chloroketones to predict the feasibility and outcome of new transformations.

Bio-inspired and Biocatalytic Approaches for Ketone Transformations

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. rsc.org Ketoreductases (KREDs), in particular, are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity, often outperforming chemical catalysts.

The application of biocatalysis to the transformation of this compound holds immense promise. Whole-cell biocatalysts or isolated KREDs could be employed for the asymmetric reduction of the ketone to produce the corresponding chiral alcohol with high enantiomeric excess. wikipedia.orgresearchgate.net The mild reaction conditions of biocatalysis (aqueous media, ambient temperature and pressure) are often compatible with a wide range of functional groups, which could be advantageous for a molecule like this compound that possesses multiple reactive sites.

Future research in this area will focus on screening for and engineering novel enzymes with high activity and selectivity towards aryl δ-chloroketones. The development of robust biocatalytic processes, potentially integrated with other chemical or enzymatic steps, could provide highly efficient and sustainable routes to valuable chiral building blocks.

Exploration of Novel Reactivity Modes and Cascade Reactions

The true potential of this compound as a synthetic building block lies in the exploration of novel reactivity modes and the design of elegant cascade reactions. beilstein-journals.orgnih.gov The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack at the end of the alkyl chain allows for the design of reactions that form multiple bonds in a single operation.

For instance, a carefully chosen nucleophile could initially attack the carbonyl group, and the resulting intermediate could then undergo an intramolecular cyclization via displacement of the chloride. This would lead to the formation of heterocyclic structures that would be difficult to access through other means. Alternatively, the initial reaction could occur at the chloroalkane terminus, followed by an intramolecular reaction with the ketone.

The development of cascade reactions, where a single set of reagents and conditions triggers a sequence of transformations, is a major goal in modern organic synthesis. nih.govresearchgate.net For aryl δ-chloroketones, this could involve, for example, a domino reaction initiated by a Michael addition to an α,β-unsaturated derivative of the ketone, followed by an intramolecular alkylation. The discovery and development of such novel cascade reactions will significantly enhance the synthetic utility of this compound and its analogs, providing rapid access to diverse and complex molecular architectures.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-1-(2-methylphenyl)-1-oxopentane, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-methylbenzene and a chlorinated acyl chloride precursor. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (1–5 mol%) .

- Solvent optimization : Dichloromethane or nitrobenzene for improved electrophilicity .

- Temperature control : 0–5°C to minimize side reactions (e.g., polyacylation) .

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the acetyl group (δ ~2.5 ppm for ketone protons) and aryl substitution pattern .

- MS : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.0784) .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~550 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, especially for stereoelectronic effects .

Q. How does solvent polarity affect the stability of this compound?

- Methodological Answer :

- Non-polar solvents (e.g., hexane): Enhance stability by reducing hydrolysis of the ketone group.

- Polar aprotic solvents (e.g., DMF): Risk of slow decomposition via nucleophilic attack on the chloroalkane .